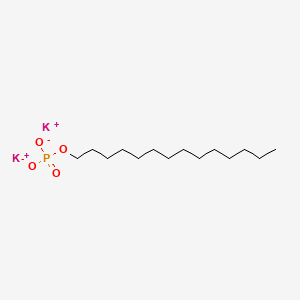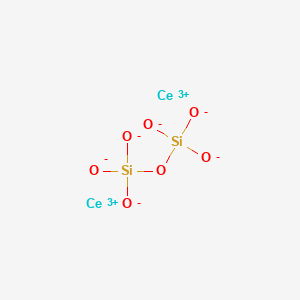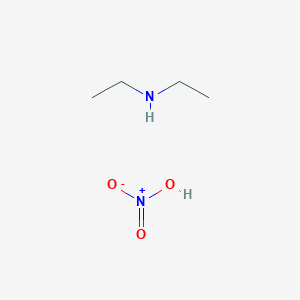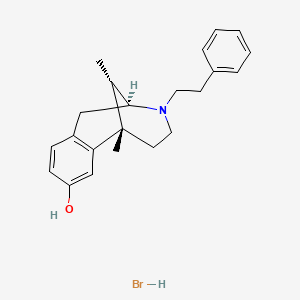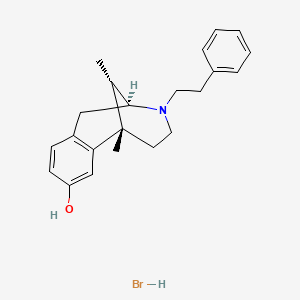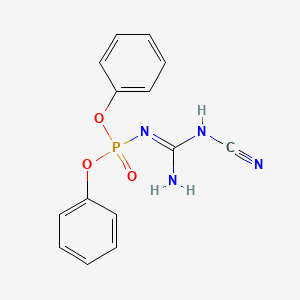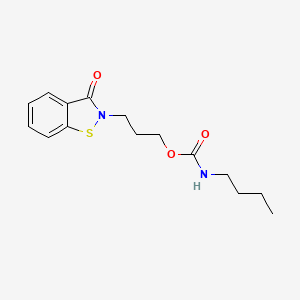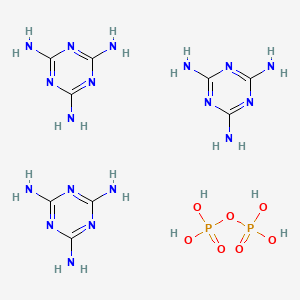
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate is a chemical compound that consists of a triazine ring substituted with three amino groups and two phosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tri(1,3,5-triazine-2,4,6-triamine) diphosphate typically involves the trimerization of cyanamide or cyanogen chloride to form the triazine ring. The amino groups are introduced through nucleophilic substitution reactions, where cyanuric chloride reacts with ammonia or amines . The phosphate groups are then added through phosphorylation reactions using phosphoric acid or phosphorus oxychloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate groups to phosphites or hypophosphites.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, phosphates, phosphites, and other related compounds .
Applications De Recherche Scientifique
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tri(1,3,5-triazine-2,4,6-triamine) diphosphate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and interact with nucleic acids. The exact mechanism depends on the specific application and the target organism or system .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a stabilizer for chlorine.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Utilized in coordination chemistry and as a ligand in metal-organic frameworks.
Uniqueness
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate is unique due to its combination of amino and phosphate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the development of advanced materials .
Propriétés
Numéro CAS |
85068-66-2 |
|---|---|
Formule moléculaire |
C9H22N18O7P2 |
Poids moléculaire |
556.34 g/mol |
Nom IUPAC |
phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/3C3H6N6.H4O7P2/c3*4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h3*(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
MNOBSBCVDHHXLK-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


